Thiophen-3-ylmethanamine hydrochloride chemical properties
Thiophen-3-ylmethanamine hydrochloride chemical properties
An In-Depth Technical Guide to Thiophen-3-ylmethanamine Hydrochloride: Properties, Applications, and Experimental Protocols
Abstract
Thiophen-3-ylmethanamine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a primary amine tethered to the 3-position of a thiophene ring, offers a versatile platform for the construction of complex molecular architectures. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while possessing distinct electronic properties.[1][2] This guide provides a comprehensive technical overview of Thiophen-3-ylmethanamine hydrochloride, detailing its physicochemical properties, spectroscopic signature, chemical reactivity, and applications. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimental design. Thiophen-3-ylmethanamine hydrochloride is typically supplied as a stable, off-white solid, but its hygroscopic nature necessitates careful handling and storage.[3]
Chemical and Physical Properties
The key physicochemical data for Thiophen-3-ylmethanamine hydrochloride are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 115132-84-8 | [4][5][6] |
| Molecular Formula | C₅H₈ClNS | [4][5] |
| Molecular Weight | 149.64 g/mol | [4][5] |
| Appearance | Off-white to light-colored solid | [3] |
| Purity | Typically ≥98% | [4][7] |
| Boiling Point | ~187 °C at 760 mmHg | |
| Solubility | Water soluble | [3] |
| Storage | Store at room temperature under an inert atmosphere. Keep container tightly sealed due to its hygroscopic nature. | [3][4] |
Spectroscopic Analysis (Predicted)
Nuclear Magnetic Resonance (NMR):
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¹H NMR: The proton spectrum is expected to be highly characteristic. The three protons on the thiophene ring will appear in the aromatic region (typically δ 7.0-7.6 ppm), exhibiting a coupling pattern indicative of 3-substitution. The methylene protons (-CH₂-) adjacent to the amine will likely appear as a singlet or a broad singlet around δ 4.0-4.3 ppm. The ammonium protons (-NH₃⁺) would present as a broad signal, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum will show four distinct signals for the thiophene ring carbons (typically δ 120-145 ppm) and one signal for the aliphatic methylene carbon (-CH₂-) around δ 40-45 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by stretches from the ammonium group. Key expected absorption bands include:
-
~2800-3100 cm⁻¹ (broad, strong): N-H stretching of the primary ammonium salt.
-
~1600 & ~1500 cm⁻¹ (medium): N-H bending vibrations.
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~1400-1450 cm⁻¹ (medium): C=C stretching from the thiophene ring.
Mass Spectrometry (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base (C₅H₇NS) at m/z ≈ 113.1.
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of Thiophen-3-ylmethanamine hydrochloride lies in the predictable reactivity of its primary amine. This functional group serves as a potent nucleophile and a handle for introducing the thiophene-3-methyl scaffold into larger molecules.
Core Synthetic Transformations
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Amide Bond Formation: This is the most common application. The amine readily couples with activated carboxylic acids (e.g., acid chlorides) or with carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU) to form robust amide linkages. This reaction is fundamental to the synthesis of a vast array of pharmaceuticals.[10]
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, providing a straightforward method for N-alkylation.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be employed to form N-aryl bonds, connecting the thiophene moiety to other aromatic systems.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.
Caption: Key synthetic transformations of Thiophen-3-ylmethanamine.
Part 3: Applications in Research and Development
The thiophene ring system is a privileged scaffold in drug discovery, and Thiophen-3-ylmethanamine hydrochloride provides direct access to this important chemical space.
-
Antiviral Drug Discovery: The N-[(thiophen-3-yl)methyl]amino unit has been identified as a critical component in a new class of influenza A virus inhibitors.[10] These compounds function by targeting the hemagglutinin (HA)-mediated fusion process, preventing the virus from entering host cells. The specific geometry and electronic nature of the thiophene ring are crucial for potent binding and inhibitory activity.[10]
-
Anticonvulsant and CNS Agents: Thiophene-containing structures are frequently explored for activity in the central nervous system (CNS). For instance, derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown potent antiseizure and antinociceptive properties, with a likely mechanism involving the modulation of voltage-sensitive sodium channels.[11] Thiophen-3-ylmethanamine hydrochloride serves as an ideal starting point for creating analogous structures.
-
Anticancer Therapeutics: Many kinase inhibitors and apoptosis modulators incorporate a thiophene ring to optimize ligand-receptor binding interactions.[1] The planarity and polar surface area contributions of the thiophene ring can be fine-tuned by substitution, making building blocks like this amine highly valuable in lead optimization campaigns.
Part 4: Experimental Protocols and Safe Handling
Trustworthiness in synthesis is achieved through robust, reproducible protocols and an unwavering commitment to safety.
Representative Protocol: Synthesis of N-[(Thiophen-3-yl)methyl]benzamide
This protocol describes a standard amide coupling reaction, a cornerstone of this reagent's application.
Materials:
-
Thiophen-3-ylmethanamine hydrochloride (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Thiophen-3-ylmethanamine hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add the base (TEA or DIPEA, 2.5 eq) dropwise to the stirred suspension. Allow the mixture to stir for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Self-Validation: The washes remove excess base, unreacted starting materials, and salts, ensuring the purity of the crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Workflow for a standard amide coupling reaction.
Safety and Handling
Adherence to safety protocols is non-negotiable. Thiophen-3-ylmethanamine hydrochloride presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[12] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[3]
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container must be kept tightly closed to prevent moisture absorption.[3]
Conclusion
Thiophen-3-ylmethanamine hydrochloride is more than a simple reagent; it is an enabling tool for innovation in the chemical sciences. Its straightforward reactivity, combined with the proven biological significance of its core scaffold, ensures its continued relevance in both academic research and industrial drug development. By understanding its properties, mastering its handling, and leveraging its synthetic potential, researchers are well-equipped to construct the next generation of functional molecules.
References
-
Thiophen-3-ylmethanamine hydrochloride, min 98%, 1 gram. (n.d.). LabAlley. Retrieved from [Link]
-
C-THIOPHEN-3-YL-METHYLAMINE HYDROCHLORIDE. (n.d.). ChemBK. Retrieved from [Link]
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Thiophen-3-amine hydrochloride | C4H6ClNS. (n.d.). PubChem. Retrieved from [Link]
-
Iovine, V., et al. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. National Institutes of Health (NIH). Retrieved from [Link]
-
Thiophen-3-ylmethanamine CAS NO.27757-86-4. (n.d.). LookChem. Retrieved from [Link]
-
2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS. (n.d.). PubChem. Retrieved from [Link]
-
Kumar, R., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Retrieved from [Link]
-
Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Thiophen-3-ylmethanamine hydrochloride | 115132-84-8; 27757-86-4 | Benchchem [benchchem.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. Thiophen-3-ylMethanaMine hydrochloride, CasNo.115132-84-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. angenechemical.com [angenechemical.com]

